molecular formula C17H19NOS B5769790 N-ethyl-2-(ethylthio)-N-phenylbenzamide

N-ethyl-2-(ethylthio)-N-phenylbenzamide

Cat. No. B5769790
M. Wt: 285.4 g/mol
InChI Key: GBYBUCRLQDBWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-(ethylthio)-N-phenylbenzamide, also known as EEB, is a chemical compound that has been widely used in scientific research. It is a member of the benzamide family and has been found to have a range of interesting properties that make it useful for a variety of applications. In

Mechanism of Action

The mechanism of action of N-ethyl-2-(ethylthio)-N-phenylbenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. For example, N-ethyl-2-(ethylthio)-N-phenylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. In addition, N-ethyl-2-(ethylthio)-N-phenylbenzamide has been shown to modulate the activity of certain ion channels in the nervous system, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
N-ethyl-2-(ethylthio)-N-phenylbenzamide has been found to have a range of biochemical and physiological effects, depending on the specific application. For example, in studies of pain and inflammation, N-ethyl-2-(ethylthio)-N-phenylbenzamide has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In addition, N-ethyl-2-(ethylthio)-N-phenylbenzamide has been found to modulate the activity of ion channels in the nervous system, which can affect the transmission of pain signals. Finally, N-ethyl-2-(ethylthio)-N-phenylbenzamide has been shown to have anticancer properties, inhibiting the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-2-(ethylthio)-N-phenylbenzamide in lab experiments is its relatively low toxicity and high selectivity for specific targets. In addition, N-ethyl-2-(ethylthio)-N-phenylbenzamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using N-ethyl-2-(ethylthio)-N-phenylbenzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain applications. In addition, N-ethyl-2-(ethylthio)-N-phenylbenzamide has not been extensively studied in vivo, so its potential side effects and toxicity in humans are not well understood.

Future Directions

There are several potential future directions for research on N-ethyl-2-(ethylthio)-N-phenylbenzamide. One area of interest is the development of more potent and selective analogs of N-ethyl-2-(ethylthio)-N-phenylbenzamide for use in the treatment of pain and inflammation. In addition, further studies are needed to better understand the mechanism of action of N-ethyl-2-(ethylthio)-N-phenylbenzamide and its potential use in the treatment of neurodegenerative diseases. Finally, more research is needed to investigate the potential side effects and toxicity of N-ethyl-2-(ethylthio)-N-phenylbenzamide in humans, particularly in the context of long-term use.

Synthesis Methods

The synthesis of N-ethyl-2-(ethylthio)-N-phenylbenzamide involves the reaction of N-ethyl-2-iodo-N-phenylbenzamide with ethanethiol in the presence of a base such as potassium carbonate. This reaction results in the formation of N-ethyl-2-(ethylthio)-N-phenylbenzamide, which can then be purified using standard techniques such as column chromatography or recrystallization.

Scientific Research Applications

N-ethyl-2-(ethylthio)-N-phenylbenzamide has been used in a variety of scientific research applications, including the study of pain and inflammation, cancer, and neurodegenerative diseases. It has been found to have analgesic and anti-inflammatory properties, making it useful for the treatment of chronic pain conditions. In addition, N-ethyl-2-(ethylthio)-N-phenylbenzamide has been shown to have anticancer properties, inhibiting the growth of cancer cells in vitro and in vivo. Finally, N-ethyl-2-(ethylthio)-N-phenylbenzamide has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-ethyl-2-ethylsulfanyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-3-18(14-10-6-5-7-11-14)17(19)15-12-8-9-13-16(15)20-4-2/h5-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYBUCRLQDBWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2SCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(ethylsulfanyl)-N-phenylbenzamide

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